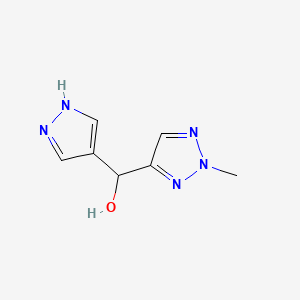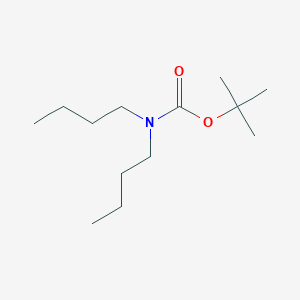
Tert-butyl dibutylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl dibutylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is known for its stability and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl dibutylcarbamate can be synthesized through the reaction of tert-butyl chloroformate with dibutylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a steady supply of the compound and minimizes the formation of byproducts. The use of automated systems and advanced monitoring techniques helps maintain the quality and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl dibutylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: It can be reduced to form tert-butyl dibutylamine.
Substitution: It can undergo nucleophilic substitution reactions to form different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Tert-butyl dibutylamine.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl dibutylcarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Industry: It is used in the production of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl dibutylcarbamate involves its ability to form stable carbamate bonds with various substrates. The tert-butyl group provides steric hindrance, which protects the carbamate bond from hydrolysis and other degradation processes. This stability makes it an effective protecting group in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl carbamate
- Di-tert-butyl dicarbonate
- Tert-butyl isocyanate
Uniqueness
Tert-butyl dibutylcarbamate is unique due to its combination of stability and reactivity. The presence of both tert-butyl and dibutyl groups provides a balance between steric hindrance and flexibility, making it suitable for a wide range of applications. Compared to other carbamates, it offers better protection and easier removal under mild conditions .
Propriétés
Formule moléculaire |
C13H27NO2 |
|---|---|
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
tert-butyl N,N-dibutylcarbamate |
InChI |
InChI=1S/C13H27NO2/c1-6-8-10-14(11-9-7-2)12(15)16-13(3,4)5/h6-11H2,1-5H3 |
Clé InChI |
BIOGUNMFAFKPLK-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B15276113.png)
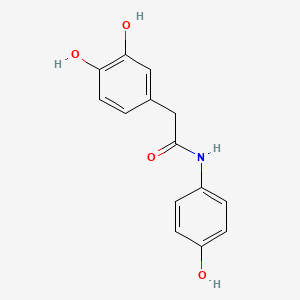
![5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15276127.png)
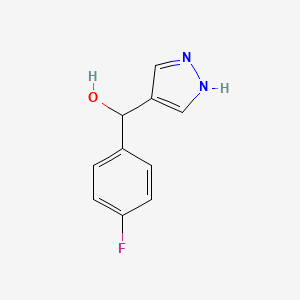
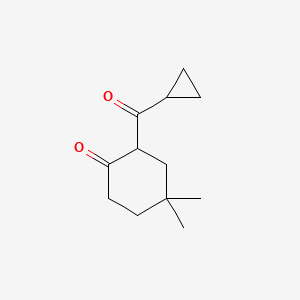
![3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)
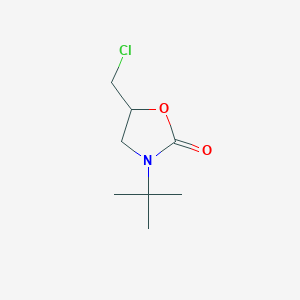
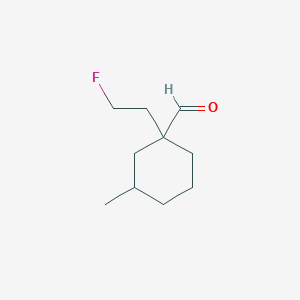
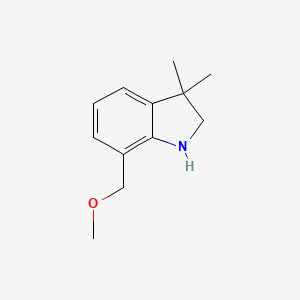
![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)

